5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid (CAS 2708287-15-2, molecular formula C13H12N2O3, molecular weight 244.25 g/mol) is a tri-substituted pyrimidine derivative bearing a carboxylic acid at the 4-position, a benzyloxy group at the 5-position, and a methyl group at the 6-position. This substitution pattern places it within the broader class of 5-alkoxy/aryloxy-6-methylpyrimidine-4-carboxylic acids, a scaffold explored in kinase inhibitor, histone demethylase inhibitor, and anti-infective programmes.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Cat. No. B13895109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=N1)C(=O)O)OCC2=CC=CC=C2
InChIInChI=1S/C13H12N2O3/c1-9-12(11(13(16)17)15-8-14-9)18-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17)
InChIKeyYAZPLBRCOOIWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid: A Differentiated Pyrimidine-4-carboxylic Acid Building Block for Medicinal Chemistry and PROTAC Synthesis


5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid (CAS 2708287-15-2, molecular formula C13H12N2O3, molecular weight 244.25 g/mol) is a tri-substituted pyrimidine derivative bearing a carboxylic acid at the 4-position, a benzyloxy group at the 5-position, and a methyl group at the 6-position . This substitution pattern places it within the broader class of 5-alkoxy/aryloxy-6-methylpyrimidine-4-carboxylic acids, a scaffold explored in kinase inhibitor, histone demethylase inhibitor, and anti-infective programmes [1]. Unlike simpler 5-hydroxy or 5-methoxy congeners, the 5-benzyloxy substituent confers markedly increased lipophilicity (predicted LogP 2.71 vs. -1.29 for the 5-OH analog) , which can be a critical determinant in tuning membrane permeability, metabolic stability, or target engagement in cellular assays.

Why Generic Substitution of 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid with 5-Hydroxy or 5-Methoxy Analogs Can Compromise Your Synthetic or Screening Programme


Within the 5-substituted-6-methylpyrimidine-4-carboxylic acid series, simple substitution of the 5-benzyloxy group with a 5-hydroxy or 5-methoxy group is not a neutral exchange. The benzyloxy substituent introduces a phenyl ring that substantially alters the compound's lipophilicity, steric bulk, and electronic character . This manifests as a >4 log-unit shift in predicted LogP (+2.71 for benzyloxy vs. -1.29 for hydroxy), a difference in H-bond donor/acceptor count (1 donor/3 acceptors vs. 2 donors/5 acceptors), and a 90 °C increase in predicted boiling point . In a synthetic context, the benzyloxy group serves as a protected phenol equivalent: hydrogenolysis removes it to reveal the 5-OH, whereas the 5-OH analog itself cannot be selectively protected with equal orthogonality [1]. In a screening context, if an SAR series has been developed around the benzyloxy phenotype, substituting the hydroxy or methoxy congener will alter target binding, cellular permeability, and metabolic profile in ways that are not predictable from simple potency readouts. The quantitative evidence below demonstrates that these three compounds are functionally distinct chemical entities that cannot be interchanged without re-optimisation.

Quantitative Differentiation Evidence for 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid vs. Closest Analogs: LogP, H-Bond Profile, Purity, and Thermal Stability


Predicted Lipophilicity (LogP): 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid vs. 5-Hydroxy Analog

The 5-benzyloxy substituent confers a substantially higher predicted LogP compared to the 5-hydroxy analog. Specifically, the target compound has a predicted LogP of 2.71 (mcule), whereas the 5-hydroxy congener has a predicted LogP of -1.29 (Fluorochem) . This represents a differential of approximately 4.0 log units, indicating that the target compound is approximately 10,000-fold more lipophilic [1].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Count: Impact on Solubility and Permeability vs. 5-Hydroxy Analog

The target compound possesses 1 H-bond donor and 3 H-bond acceptors, whereas the 5-hydroxy analog has 2 H-bond donors and 5 H-bond acceptors . The reduction in donor count from 2 to 1 eliminates an intermolecular H-bond donor that can compete with target binding and reduces overall polarity, complementing the logP shift described above.

Drug-likeness Rule of Five Solubility

Purity Specifications: 98% (HPLC) Available from Beyotime vs. 97% for 5-Hydroxy Analog from Fluorochem

5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid is commercially available at 98% purity from Beyotime (Cat. Y160053) and at 95% from AKSci (Cat. 1653ER) . In comparison, the 5-hydroxy analog is commonly supplied at 97% purity (Fluorochem Cat. F982052) . The 5-methoxy analog (CS-0634597 from ChemScene) does not specify a purity grade in its datasheet, introducing procurement uncertainty .

Purity Quality assurance Procurement

Predicted Thermal Stability: Boiling Point 439 °C vs. 351 °C for the 5-Hydroxy Analog

The predicted boiling point of 5-benzyloxy-6-methyl-pyrimidine-4-carboxylic acid is 439.1 ± 40.0 °C, compared to 351.0 ± 42.0 °C for the 5-hydroxy analog . This 88 °C differential suggests substantially stronger intermolecular forces in the benzyloxy derivative, attributable to increased van der Waals contacts from the phenyl ring, and implies lower volatility during vacuum-drying or heated reaction steps.

Thermal stability Handling Storage

Synthetic Utility: Benzyloxy as an Orthogonal Protecting Group vs. the Irreplaceable 5-OH

The 5-benzyloxy group can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) to unmask the 5-hydroxy functionality, a transformation that is well-established for benzyl ethers [1]. The 5-methoxy congener requires harsh demethylation conditions (e.g., BBr₃, HBr/AcOH) that are incompatible with many functional groups [2]. The 5-hydroxy analog itself is the deprotected product and cannot be used as a protected intermediate.

Synthetic intermediate Protecting group Orthogonality

Storage and Stability: 2-8 °C Recommendation as a Differentiator from Room-Temperature Methoxy Analog

Both target compound (Beyotime) and the 5-hydroxy analog (ChemicalBook) require storage at 2-8 °C, with the 5-hydroxy additionally specifying storage under nitrogen . In contrast, the 5-methoxy analog (ChemScene) is shipped and stored at room temperature . While the cold-chain requirement adds logistical cost, it may indicate that the benzyloxy and hydroxy compounds are more prone to thermal degradation, and the supplier has validated that cold storage preserves integrity; conversely, the room-temperature specification for the methoxy analog may reflect greater intrinsic thermal stability.

Storage stability Logistics Procurement

Optimal Application Scenarios for 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid Based on Verified Evidence


PROTAC Linker Synthesis Requiring a Late-Stage Deprotectable Phenol Handle

The benzyloxy group at the 5-position functions as a protected phenol. In PROTAC (PROteolysis TArgeting Chimera) design, linkers frequently require late-stage unmasking of a hydroxyl group for conjugation to an E3 ligase ligand [1]. The target compound's benzyloxy group can be cleanly removed by hydrogenolysis (H₂, Pd/C) under neutral conditions that preserve the acid- and reduction-sensitive moieties commonly present in advanced intermediates, whereas the 5-methoxy analog requires harsh demethylation and the 5-hydroxy analog offers no protection [2]. The combination of orthogonal deprotection chemistry and the >4 log-unit lipophilicity advantage over the 5-hydroxy congener makes this compound a preferred protected building block for PROTAC linker modules.

Kinase or Epigenetic Inhibitor SAR Where 5-Position Lipophilicity Is a Key Driver of Cellular Potency

Pyrimidine-4-carboxylic acid derivatives have been described as histone demethylase inhibitors and kinase inhibitor scaffolds [3]. In cellular SAR campaigns, the shift from 5-hydroxy (LogP -1.29) to 5-benzyloxy (LogP +2.71) represents a >10,000-fold increase in lipophilicity , a magnitude of change that can convert a membrane-impermeable tool compound into a cell-active lead. The reduced H-bond donor count (1 vs. 2) further enhances passive permeability . Researchers optimizing cellular activity in kinase or epigenetic target programmes should prioritise the benzyloxy variant when permeability-limited SAR is observed with the 5-hydroxy or 5-methoxy series.

Fragment Elaboration or DNA-Encoded Library (DEL) Synthesis Requiring High-Purity, Characterised Building Blocks

For fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) construction, building block purity directly affects hit confirmation rates and false-positive triage burden. The target compound is commercially available at a verified 98% purity from Beyotime , exceeding the 97% specification of the 5-hydroxy analog and the unspecified purity of the 5-methoxy variant . Its predicted thermal stability (BP 439 °C) and defined storage conditions (2-8 °C) further reduce the risk of degradation during library production . These quality attributes make it the preferred choice for DEL chemistry where even low-level impurities can generate sequencing artifacts.

Synthetic Methodology Development for Regioselective 5-Alkoxylation of Pyrimidine-4-carboxylic Acids

The compound serves as a reference standard for developing and benchmarking new regioselective O-alkylation or O-arylation methods on pyrimidine-4-carboxylic acid scaffolds. Its well-defined substitution pattern (5-benzyloxy, 6-methyl, 4-COOH) provides a challenging test case where the carboxylic acid must be tolerated during the alkylation step . The predicted density (1.289 g/cm³) and boiling point (439 °C) provide reference values for reaction monitoring by GC or HPLC . In methodological studies, using this compound as a benchmark allows direct comparison of yield and selectivity against the 5-hydroxy starting material, which cannot be purchased in a protected form from the outset.

Quote Request

Request a Quote for 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.